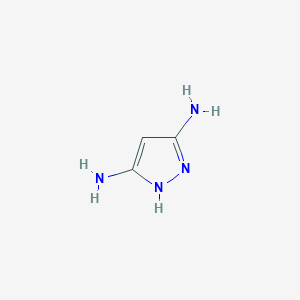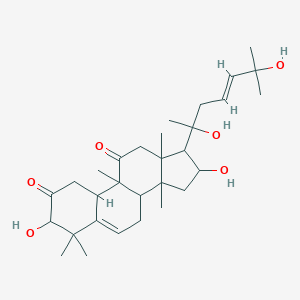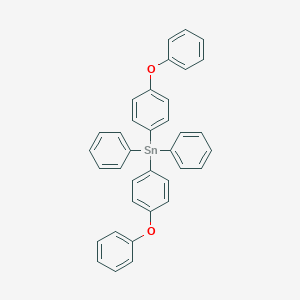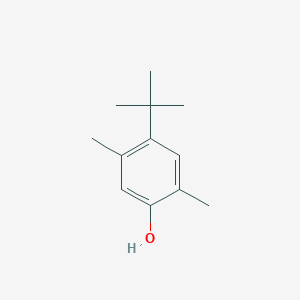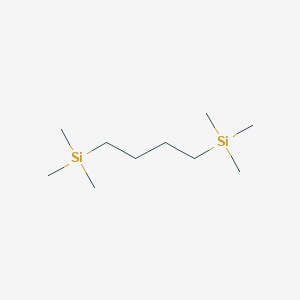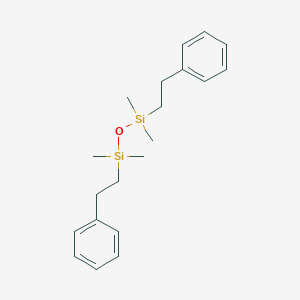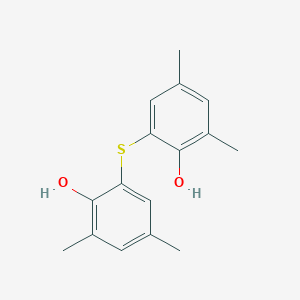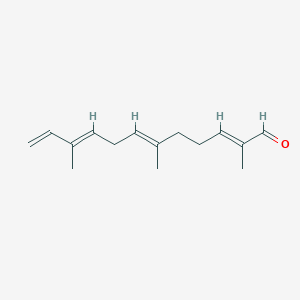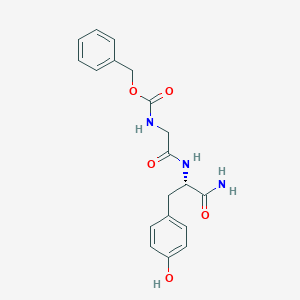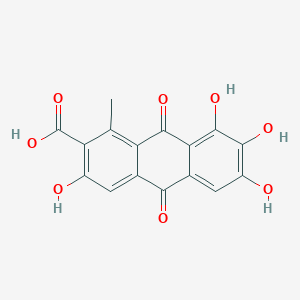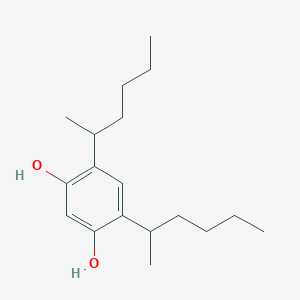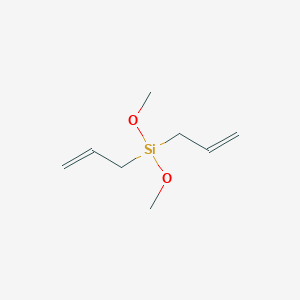
Diallyldimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diallyldimethoxysilane (DADMS) is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 175°C and a molecular weight of 162.29 g/mol. DADMS is mainly used as a cross-linking agent in the production of silicone rubber and as a coupling agent in the synthesis of organic-inorganic hybrid materials.
Mécanisme D'action
Diallyldimethoxysilane acts as a coupling agent by forming covalent bonds between organic and inorganic materials. This results in the formation of a stable hybrid material with improved mechanical, thermal, and electrical properties. As a cross-linking agent, Diallyldimethoxysilane reacts with the polymer chains to form a three-dimensional network, which improves the mechanical strength and thermal stability of the material.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Diallyldimethoxysilane. However, studies have shown that it is relatively non-toxic and does not cause significant harm to humans or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diallyldimethoxysilane in scientific research is its ability to form stable hybrid materials with improved properties. It is also relatively inexpensive and easy to handle. However, Diallyldimethoxysilane has limited solubility in water and some organic solvents, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of Diallyldimethoxysilane in scientific research. One potential area of research is the development of new hybrid materials with improved properties for use in various applications such as energy storage, catalysis, and sensors. Another area of research is the optimization of the synthesis method to improve the yield and purity of Diallyldimethoxysilane. Additionally, further studies are needed to investigate the potential toxicological effects of Diallyldimethoxysilane and its impact on the environment.
Méthodes De Synthèse
Diallyldimethoxysilane can be synthesized by the reaction of allyl chloride with methyldichlorosilane in the presence of a catalyst such as copper (I) chloride. The reaction is carried out under anhydrous conditions and requires careful handling due to the highly reactive nature of the reactants.
Applications De Recherche Scientifique
Diallyldimethoxysilane has a wide range of applications in scientific research. It is commonly used as a coupling agent in the synthesis of organic-inorganic hybrid materials such as silica-based nanocomposites. Diallyldimethoxysilane is also used as a cross-linking agent in the production of silicone rubber, which is widely used in the manufacturing of medical devices, automotive parts, and consumer products.
Propriétés
Numéro CAS |
18919-80-7 |
|---|---|
Nom du produit |
Diallyldimethoxysilane |
Formule moléculaire |
C8H16O2Si |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
dimethoxy-bis(prop-2-enyl)silane |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-11(9-3,10-4)8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
Clé InChI |
WERMRYHPOOABQT-UHFFFAOYSA-N |
SMILES |
CO[Si](CC=C)(CC=C)OC |
SMILES canonique |
CO[Si](CC=C)(CC=C)OC |
Pictogrammes |
Flammable |
Synonymes |
DIALLYLDIMETHOXYSILANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



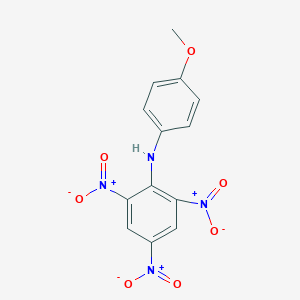
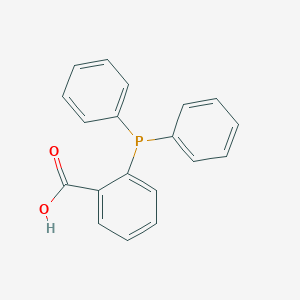
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
